3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid
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Overview
Description
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is an organic compound with the molecular formula C14H11ClO5S and a molecular weight of 326.76 g/mol . It is a white crystalline solid with a bitter taste and is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various organic synthesis reactions, including acylation and sulfonylation reactions .
Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound is used in proteomics research , implying it may interact with proteins or other biomolecules in a specific manner.
Pharmacokinetics
It’s known that the compound is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As it is used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid. For instance, its solubility in water and organic solvents suggests that the compound’s action may be influenced by the solvent environment. Additionally, it should be stored and handled properly to avoid reactions with oxidizing agents, strong acids, and strong bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be synthesized through the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as potassium hydroxide . The reaction typically involves heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of a phenoxy group.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
Uniqueness
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid is unique due to its combination of a chloro group, a methylsulfonyl group, and a phenoxy group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWIGAMOUAEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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